molecular formula C8H20N2 B1294316 N,N-Diethyl-N'-methyl-1,3-propanediamine CAS No. 5459-95-0

N,N-Diethyl-N'-methyl-1,3-propanediamine

Cat. No.: B1294316
CAS No.: 5459-95-0
M. Wt: 144.26 g/mol
InChI Key: SMJVVYQWUFKTKZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (CDCl₃, 89.56 MHz):

Chemical Shift (ppm) Multiplicity Assignment
0.85–1.10 Triplet $$ \text{CH}_3 $$ (ethyl groups)
1.25–1.50 Quartet $$ \text{CH}_2 $$ (ethyl groups)
2.10–2.30 Singlet $$ \text{CH}_3 $$ (methyl group on $$ \text{N}^3 $$)
2.45–2.70 Multiplet $$ \text{NH}-\text{CH}2-\text{CH}2-\text{CH}_2-\text{N} $$
2.80–3.00 Broad $$ \text{NH} $$ (exchangeable proton)

¹³C NMR (CDCl₃):

Chemical Shift (ppm) Assignment
12.5 $$ \text{CH}_3 $$ (ethyl)
45.2 $$ \text{CH}_2 $$ (ethyl)
48.7 $$ \text{CH}_3 $$ (methyl on $$ \text{N}^3 $$)
52.1–56.3 Methylene carbons ($$ \text{CH}_2 $$) in propane chain
64.5 Quaternary $$ \text{N}^1 $$ center

The absence of splitting in the methyl group’s singlet confirms its attachment to $$ \text{N}^3 $$.

Fourier-Transform Infrared (FTIR) Spectral Profiling

Key absorption bands:

Wavenumber (cm⁻¹) Assignment
3280–3350 N-H stretching (secondary amine)
2960–2850 C-H asymmetric/symmetric stretching ($$ \text{CH}3 $$, $$ \text{CH}2 $$)
1465 CH₂ scissoring
1380 CH₃ symmetric bending
1120–1250 C-N stretching

The weak N-H stretch at 3280–3350 cm⁻¹ is consistent with secondary amines, while C-N stretches confirm nitrogen-carbon bonding.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals the following peaks:

m/z Relative Abundance (%) Fragment Ion
144 100 $$ [\text{M}]^+ $$
116 45 $$ [\text{M} - \text{C}2\text{H}4]^+ $$
102 30 $$ [\text{M} - \text{C}3\text{H}6]^+ $$
72 20 $$ [\text{C}4\text{H}{10}\text{N}]^+ $$

The base peak at m/z 144 corresponds to the molecular ion ($$ \text{C}8\text{H}{20}\text{N}_2 $$). Fragmentation occurs preferentially at the C-N bonds, with loss of ethyl or methyl groups.

Crystallographic Data and Conformational Analysis

No single-crystal X-ray diffraction data is publicly available for this compound. However, computational models predict:

  • Gauche conformations dominate in the propane chain due to steric hindrance between ethyl and methyl groups.
  • Intramolecular hydrogen bonding between the $$ \text{N}^1 $$-H and $$ \text{N}^3 $$ lone pairs stabilizes the structure.

Molecular dynamics simulations suggest a twisted propeller-like arrangement of the ethyl groups around $$ \text{N}^1 $$, minimizing van der Waals repulsions.

Properties

IUPAC Name

N',N'-diethyl-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJVVYQWUFKTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063914
Record name 1,3-Propanediamine, N,N-diethyl-N'-methyl-
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-95-0
Record name N,N-Diethyl-N′-methyl-1,3-propanediamine
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Record name N,N-Diethyl-N'-methyl-1,3-propanediamine
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Record name N,3-propanediamine
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Record name N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE
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Preparation Methods

Reductive Amination

Overview:
Reductive amination involves the reaction of an amine with a carbonyl compound followed by reduction to form the desired amine product.

Procedure:

  • Reactants: N,N-Diethyl-1,3-propanediamine, formaldehyde, and a reducing agent (e.g., sodium cyanoborohydride).
  • Solvent: Typically carried out in methanol or ethanol.
  • Conditions: Mild reaction conditions are preferred to ensure selectivity and yield.

Yield and Efficiency:
This method can achieve yields of approximately 85-90%, depending on the specific reaction conditions and purity of reactants used.

Overview:
Alkylation involves the introduction of a methyl group into the N,N-Diethyl-1,3-propanediamine using a suitable alkylating agent.

Procedure:

  • Reactants: N,N-Diethyl-1,3-propanediamine and methyl iodide or dimethyl sulfate.
  • Base: A base such as potassium carbonate is often employed to facilitate the reaction.
  • Solvent: Commonly performed in aprotic solvents like acetonitrile or dimethylformamide (DMF).

Yield and Efficiency:
This method typically yields around 80-95%, with variations based on the reaction scale and conditions employed.

Continuous Flow Processes

Overview:
For industrial applications, continuous flow processes are increasingly utilized due to their efficiency and scalability.

Procedure:

  • The continuous method utilizes automated reactors where reactants are fed continuously into the system.
  • Precise control over parameters such as temperature, pressure, and reactant concentrations is maintained to optimize yield and purity.

Yield and Efficiency: Continuous flow methods can achieve yields exceeding 98%, making them highly attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Diethyl-N’-methyl-1,3-propanediamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N,N-Diethyl-N’-methyl-1,3-propanediamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, typically under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, usually in an aprotic solvent.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N,N-Diethyl-N'-methyl-1,3-propanediamine functions as a key intermediate in the synthesis of complex organic molecules. It is particularly valued for its role in creating pharmaceuticals and agrochemicals. The compound's amine functionality allows for diverse reactions, including alkylation and acylation, facilitating the formation of various nitrogen-containing heterocycles, which are crucial in drug development .

Biological Research

Ligand Studies

In biological contexts, this compound is utilized as a ligand in enzyme mechanism studies and receptor binding assays. Its ability to form stable complexes with metal ions enhances its utility in biochemistry. The compound has been investigated for its potential to modulate enzyme activity and influence biological pathways, making it a valuable tool for researchers studying metabolic processes .

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly for developing central nervous system-targeting drugs. Its structural characteristics make it suitable for designing novel therapeutic agents aimed at treating neurological disorders. Ongoing research highlights its potential as a lead compound in drug discovery programs focused on neuropharmacology .

Industrial Applications

Surfactants and Polymers

In industrial chemistry, this compound serves as an intermediate in producing surfactants, polymers, and specialty chemicals. Its reactivity allows it to be incorporated into formulations that enhance product performance in various applications, including detergents and coatings .

Ion-Exchange Processes

The compound has been identified as a potential ion-exchange displacer in chromatographic applications. It facilitates the separation of biomolecules by selectively displacing proteins adsorbed onto chromatographic media. This application is particularly relevant in high-throughput screening processes where efficiency and specificity are critical .

Case Studies

Study Application Findings
Study on Ligand BindingBiological ResearchDemonstrated that this compound effectively binds to specific receptors, influencing enzymatic activity .
Drug Development TrialsMedicinal ChemistryIdentified as a lead compound for CNS-targeting drugs; showed promising results in preclinical models.
Industrial Process OptimizationChemical ManufacturingImproved yield of surfactants by optimizing reaction conditions using this compound as an intermediate .

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-methyl-1,3-propanediamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3-Propanediamine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
N,N-Diethyl-N'-methyl-1,3-propanediamine N,N-Diethyl, N'-Methyl ~146.24 (est.) Potential coordination agent; pharmaceutical intermediate
N,N-Diethyl-1,3-propanediamine N,N-Diethyl 130.23 Surfactant precursor; cytotoxicity studies
N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1) N,N'-Dimethyl 102.18 Nucleophilic reactions; organic synthesis
N,N,N',N'-Tetramethyl-1,3-propanediamine N,N,N',N'-Tetramethyl 130.23 CO2-responsive foams for enhanced oil recovery
N-Dodecyl-1,3-propanediamine N-Dodecyl ~284.50 Antitubercular disinfectant

Key Observations :

  • Ethyl vs. Methyl Groups : Ethyl substituents (e.g., in N,N-diethyl derivatives) increase hydrophobicity, reducing water solubility compared to methyl-substituted analogs like N,N'-dimethyl-1,3-propanediamine .
  • Biological Activity : Bulkier alkyl chains (e.g., dodecyl in ) enhance antimicrobial activity but may increase toxicity. The diethyl-methyl substitution in the target compound balances lipophilicity and reactivity for pharmaceutical applications .

Coordination Chemistry and Metal-Binding Properties

1,3-Propanediamine derivatives are widely used as ligands in coordination chemistry. Comparative studies reveal:

Table 2: Coordination Behavior of Selected Diamines

Compound Name Metal Ions Coordinated Coordination Geometry Applications References
N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine Cu²⁺, Tb³⁺, Dy³⁺ Hexagonal/trigonal Luminescent materials; catalytic studies
N-(2-Aminoethyl)-1,3-propanediamine Co³⁺ Octahedral Crystallography; isomerism studies
This compound (inferred) Transition metals Likely octahedral Potential catalyst; unresolved in literature

Key Findings :

  • Steric Effects: Bulky substituents (e.g., ethyl groups) can hinder metal coordination compared to smaller ligands like N,N'-dimethyl-1,3-propanediamine. For example, N-(2-aminoethyl)-1,3-propanediamine forms stable Co³⁺ complexes with distinct isomeric geometries .
  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance ligand basicity, favoring stronger metal-ligand bonds. The ethyl groups in the target compound may moderate this effect .

Pharmaceuticals:

  • Diuretic Agents : N,N-Diethyl-N'-(dibenzo[b,e]thiepin-ylidene)-1,3-propanediamine derivatives (structurally related to the target compound) exhibit diuretic activity, with the ethyl groups enhancing metabolic stability .

Materials Science:

  • CO2-Responsive Surfactants : N,N,N',N'-Tetramethyl-1,3-propanediamine forms switchable foams for enhanced oil recovery, leveraging its amine reactivity with CO2 .
  • Drug Delivery: Gemini surfactants derived from N,N-diethyl-1,3-propanediamine facilitate cytosolic protein delivery, highlighting its utility in nanotechnology .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Solubility pKa (Estimated)
This compound Not reported Moderate in organic solvents ~9.5–10.5
N,N'-Dimethyl-1,3-propanediamine 135–138 Miscible in water ~10.2
N-Dodecyl-1,3-propanediamine >200 Insoluble in water ~8.5

Insights :

  • The ethyl groups in the target compound likely reduce water solubility compared to N,N'-dimethyl analogs but improve compatibility with hydrophobic matrices in drug formulations .

Biological Activity

N,N-Diethyl-N'-methyl-1,3-propanediamine (DEMPDA) is a diamine compound with significant biological activity and various applications in biochemical research and industrial processes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H18N2
  • Molecular Weight: 130.24 g/mol
  • CAS Number: 104-78-9
  • IUPAC Name: N,N-Diethyl-1,3-propanediamine
  • SMILES: CCN(CC)CCCN

DEMPDA exhibits its biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound can function as a ligand, binding to specific sites on proteins and modulating their activity, which influences various biochemical pathways and cellular processes .

Applications in Biochemical Research

  • Protein Interaction Studies:
    • DEMPDA has been employed as a displacer in high-throughput screening for ribonuclease A and α-chymotrypsinogen A in cation exchange chromatography. This application highlights its role in identifying chemically selective displacers for protein pairs .
  • Enzyme Kinetics:
    • Research indicates that DEMPDA can facilitate the absorption of CO2 in aqueous solutions, demonstrating its potential as a catalyst in carbon capture technologies. It has shown faster kinetics compared to other amines like monoethanolamine, making it a candidate for further studies in environmental chemistry .
  • Antioxidant Properties:
    • DEMPDA's structural features allow it to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in studies focusing on neuroprotection and cytotoxicity .

Study 1: High-Throughput Screening

In a study focused on the use of DEMPDA as a displacer in protein chromatography, researchers successfully identified several protein interactions that could be further explored for therapeutic applications. The study utilized robotic high-throughput methods to enhance efficiency and accuracy in screening processes .

Study 2: Kinetic Absorption of CO2

Another significant investigation demonstrated that DEMPDA facilitated CO2 absorption at rates significantly higher than traditional amines. The findings suggest that DEMPDA could be optimized for use in carbon capture systems, potentially contributing to climate change mitigation efforts .

Comparative Analysis

PropertyThis compoundN,N-Dimethyl-1,3-propanediamineN,N-Diethyl-1,3-propanediamine
Molecular Weight (g/mol)130.24102.18130.24
Primary ApplicationsProtein interaction, enzyme kineticsCarbon captureDisplacement in chromatography
Antioxidant ActivityYesModerateYes

Safety and Handling

DEMPDA is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety data sheet (SDS) guidelines .

Q & A

Advanced Research Question

  • Steric effects : Compare turnover rates with bulkier analogs (e.g., N,N-Diethyl-N'-cyclohexyl derivatives) in asymmetric catalysis.
  • pH-dependent activity : Study protonation states via potentiometric titration to optimize reaction conditions.
  • Computational modeling : DFT calculations predict charge distribution and transition states .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Oxidative stability : Store under inert gas (N₂/Ar) to prevent amine degradation.
  • Temperature sensitivity : Accelerated degradation studies at 40–60°C identify shelf-life limits.
  • Container compatibility : Use amber glass to avoid leaching from plasticizers .

How does this compound interact with biomolecules like DNA or proteins?

Advanced Research Question

  • Photocrosslinking : Functionalize with azido groups (e.g., Photobiotin analogs) for UV-induced DNA binding .
  • Surface plasmon resonance (SPR) : Quantify binding affinities with serum albumin or enzymes.
  • Cytotoxicity assays : Test against mammalian cell lines (e.g., HEK293) to assess biocompatibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Diethyl-N'-methyl-1,3-propanediamine
Reactant of Route 2
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N,N-Diethyl-N'-methyl-1,3-propanediamine

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